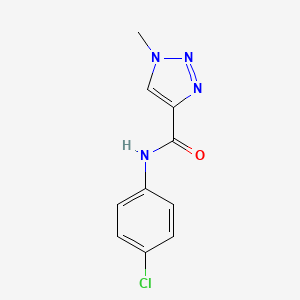

N-(4-氯苯基)-1-甲基-1H-1,2,3-三唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

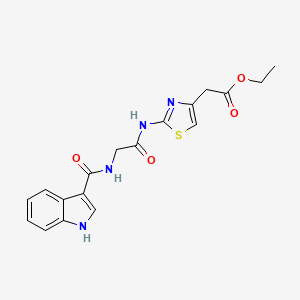

The synthesis of such compounds typically involves the reaction of an azide (such as sodium azide) with a nitrile to form the triazole ring, a process known as a click reaction . The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroanalytical data including NMR, IR, and elemental analysis . Single crystal X-ray diffraction has also been used to determine the crystal structure .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” are not available, compounds containing a triazole ring are known to participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” are not available, similar compounds are often crystalline solids at room temperature .科学研究应用

合成和表征

- N-(2-氨基乙基)-1-(4-氯苯基)-5-甲基-1,2,3-三唑-4-羧酰胺,一个相关化合物,以88%的产率合成,展示了相关三唑衍生物高效合成的潜力(Lian-Di Kan, 2015)。

化学性质和分析

- 通过红外光谱、质谱和X射线粉末衍射研究等方法对类似三唑衍生物进行分子表征,可以揭示它们的结构性质(Fausto M. Güiza等,2020)。

抗微生物活性

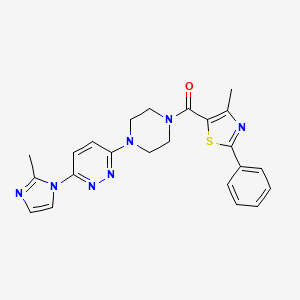

- 新型1H-1,2,3-三唑-4-羧酰胺,包括类似于N-(4-氯苯基)-1-甲基-1H-1,2,3-三唑-4-羧酰胺的化合物,显示出对各种细菌和真菌菌株有希望的抗微生物活性,表明它们在开发新的抗微生物剂方面的潜力(N. Pokhodylo et al., 2021)。

潜在生物制剂

- 类似三唑的衍生物已被合成并评估其抗微生物活性,表明这些化合物在开发各种生物制剂方面的多功能性(J. Akbari et al., 2008)。

细胞毒性和抗菌活性

- 具有1,2,3-三唑环的β-咔啉衍生物,与N-(4-氯苯基)-1-甲基-1H-1,2,3-三唑-4-羧酰胺的化学结构相关,显示出显著的细胞毒性和抗菌活性,突显了该化合物在医学应用中的潜力(P. Salehi et al., 2016)。

类似化合物的合成

- 合成类似于1-(2,6-二氟苯基)-1H-1,2,3-三唑-4-羧酰胺(鲁非那酰胺)和类似物的化合物,这些化合物在结构上相似,表明合成各种衍生物用于各种应用的可行性(H. Bonacorso et al., 2015)。

未来方向

作用机制

Target of Action

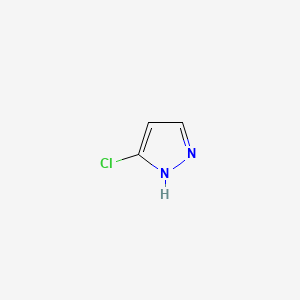

It is known that similar compounds, such as pyraclostrobin , target the mitochondrial respiration process in fungi . They inhibit the electron transfer within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .

Mode of Action

Similar compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate (ATP). They uncouple oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production and cellular death .

Biochemical Pathways

It can be inferred from similar compounds that they affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, which leads to a reduction in stem elongation .

Pharmacokinetics

It is known that similar compounds, such as didesmethylsibutramine , are formed through the N-demethylation of their parent compounds by CYP2B6 . The majority of the dose is eliminated in the feces, with the remainder in the urine .

Result of Action

It can be inferred from similar compounds that they have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that similar compounds, such as urea, n-(4-chlorophenyl)-n’-(3,4-dichlorophenyl)-, have very low volatility and adsorb strongly to soil, sediment, and natural particulate matter in surface waters .

属性

IUPAC Name |

N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZIRPILHXWHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)

![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)

![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)